molecular formula C23H25N3O5S B3874481 2-(Diethylamino)ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate

2-(Diethylamino)ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate

Cat. No.: B3874481
M. Wt: 455.5 g/mol
InChI Key: KTSSNNATUXPXHX-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate is a complex organic compound with a molecular formula of C23H25N3O5S This compound is known for its unique structural features, which include a benzothiazole ring, a diethylaminoethyl group, and a methoxycarbonylbenzoyl group

Properties

IUPAC Name

2-(diethylamino)ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-4-26(5-2)12-13-31-22(29)17-10-11-18-19(14-17)32-23(24-18)25-20(27)15-6-8-16(9-7-15)21(28)30-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSSNNATUXPXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Diethylamino)ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate involves multiple steps, typically starting with the preparation of the benzothiazole ring. This is followed by the introduction of the diethylaminoethyl group and the methoxycarbonylbenzoyl group through various chemical reactions. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(Diethylamino)ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize reaction rates and yields.

Scientific Research Applications

2-(Diethylamino)ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzothiazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the diethylaminoethyl group can interact with cellular membranes, affecting membrane permeability and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(Diethylamino)ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diethylamino)ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(Diethylamino)ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate

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